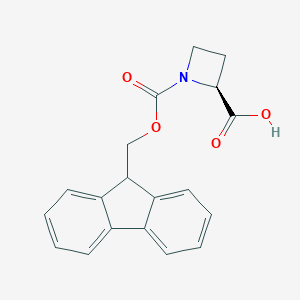

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Overview

Description

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative commonly used in organic synthesis. This compound is notable for its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it particularly useful in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with azetidine-2-carboxylic acid.

Protection of the Amino Group: The amino group of azetidine-2-carboxylic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the azetidine-2-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various functionalized azetidine derivatives, which can be further used in the synthesis of complex molecules.

Scientific Research Applications

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring, preventing unwanted side reactions during the synthesis process. The protected amino group can then be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)proline: Contains a proline ring, commonly used in peptide synthesis.

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine: An alanine derivative with an Fmoc protecting group.

Uniqueness

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is unique due to its azetidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with constrained conformations, leading to enhanced biological activity and stability.

Biological Activity

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, commonly referred to as Fmoc-Azetidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on various research findings.

- IUPAC Name : (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID

- CAS Number : 136552-06-2

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.348 g/mol

- SMILES Notation : OC(=O)C1CCN1C(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2

Synthesis

The synthesis of this compound typically involves the protection of the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group. The method often used is the reaction of (S)-2-azetidine carboxylic acid with 9-fluorenylmethyl chloroformate in a suitable solvent such as dioxane, under controlled conditions to yield the desired product with high purity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of azetidine derivatives, including Fmoc-Azetidine-2-carboxylic acid. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, one study reported that related azetidine compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent growth inhibition comparable to established chemotherapeutic agents .

Key Findings:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

- Mechanism of Action : These compounds were shown to interact with tubulin, destabilizing its polymerization and leading to mitotic catastrophe in cancer cells. This was evidenced by flow cytometry and immunofluorescence studies that confirmed cell cycle arrest and apoptosis induction .

Other Biological Activities

Beyond anticancer effects, azetidine derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific data on Fmoc-Azetidine-2-carboxylic acid's efficacy against pathogens remain limited.

- Neuroprotective Effects : Preliminary research indicates that similar compounds may exhibit neuroprotective properties, potentially aiding in conditions like neurodegeneration.

Case Study 1: Antiproliferative Activity

In a controlled study evaluating various azetidine derivatives, Fmoc-Azetidine-2-carboxylic acid was included among compounds tested for their ability to inhibit cell growth in MCF-7 cells. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Fmoc-Azetidine | 25 | MCF-7 |

| CA-4 (control) | 3.9 | MCF-7 |

| Other derivatives | Varies | Various |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which azetidine derivatives affect tubulin dynamics. The study utilized confocal microscopy to visualize microtubule organization post-treatment with Fmoc-Azetidine, revealing significant alterations indicative of tubulin destabilization.

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRZCDISGRVJCA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136552-06-2 | |

| Record name | (S)-N-Fmoc-azetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.